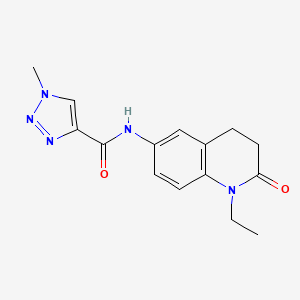

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-3-20-13-6-5-11(8-10(13)4-7-14(20)21)16-15(22)12-9-19(2)18-17-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBPSTYRQLUNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that integrates a tetrahydroquinoline moiety with a triazole structure. This combination is significant due to the pharmacological potential associated with both structural components. The biological activity of this compound has been the subject of various studies focusing on its therapeutic applications, particularly in oncology and neuropharmacology.

The compound's molecular formula is with a molecular weight of approximately 284.36 g/mol. Its structure features a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O |

| Molecular Weight | 284.36 g/mol |

| LogP | 3.6378 |

| Polar Surface Area | 38.493 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Initial studies suggest that it may inhibit pathways related to inflammation and modulate neurotransmitter systems. The triazole moiety may also contribute to its ability to interact with specific molecular targets involved in cancer progression.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines:

In Vitro Studies

A series of tests were conducted using the MTT assay to evaluate the antiproliferative effects on different human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |

|---|---|---|

| HepG-2 | 15.5 | 0.5 |

| MCF-7 | 12.0 | 0.3 |

| HCT-116 | 10.5 | 0.4 |

| A549 | 18.0 | 0.6 |

These findings indicate that this compound exhibits significant antiproliferative activity comparable to established chemotherapeutic agents.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining novel triazole derivatives for anticancer efficacy, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl demonstrated potent activity against HepG2 and MCF7 cell lines. The mechanism was suggested to involve apoptosis induction through caspase activation pathways.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on triazole-containing carboxamides and tetrahydroquinolinone derivatives reported in the literature, with emphasis on structural features, physicochemical properties, and biological activity.

Structural Analogues from the 1,2,3-Triazole-Carboxamide Family

describes capsaicinoid-triazole hybrids (compounds 14j–14m) as antiproliferative agents against lung cancer . These compounds share the 1,2,3-triazole-carboxamide backbone but differ in substituents and appended aromatic groups. Key comparisons include:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., bromo in 14k) correlate with higher antiproliferative activity compared to electron-donating groups (e.g., methoxy in 14l or trimethoxy in 14m).

- Core Structure Differences: The tetrahydroquinolinone in the target compound replaces the capsaicinoid vanilloid moiety in 14j–14m. This substitution could alter binding interactions, as tetrahydroquinolinones are known to engage in π-π stacking and hydrogen bonding with biological targets .

Physicochemical Properties

The melting points of 14j–14m (106–178°C) suggest moderate crystallinity, influenced by substituent polarity and symmetry. The target compound’s melting point is unreported, but its ethyl and oxo groups may lower it relative to 14j–14m due to reduced molecular symmetry.

Q & A

Q. What synthetic strategies are effective for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and carboxamide coupling. A key approach involves dehydrosulfurization using HgO in glacial acetic acid, as demonstrated for analogous triazolothiadiazole derivatives (42–62% yields, 1–1.5 hours reflux) . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) should follow statistical experimental design (e.g., factorial design) to identify critical parameters and maximize yield .

Q. How can spectral characterization (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer : Confirm the presence of the tetrahydroquinoline and triazole moieties via H NMR (e.g., ethyl group protons at δ ~1.2–1.4 ppm, NH protons in carboxamide at δ ~8–10 ppm) and IR (C=O stretch at ~1650–1700 cm). Compare spectral data with structurally similar compounds, such as N-(2,2,2-trichloroethyl)carboxamides, to validate key functional groups .

Q. What solvent systems are optimal for purification via column chromatography?

- Methodological Answer : Use polar aprotic solvents (e.g., ethyl acetate/hexane or ethanol/ethyl acetate mixtures) for flash chromatography, as demonstrated for analogous benzothiazole carboxamides (45–70% recovery) . Adjust solvent ratios based on TLC mobility and compound polarity.

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against targets like GSK-3β?

- Methodological Answer : Employ docking software (e.g., AutoDock Vina) to model interactions between the compound and the ATP-binding pocket of GSK-3β. Use crystallographic data (PDB ID: 1I09) for the receptor and optimize ligand conformations via semi-empirical quantum mechanics (e.g., PM6). Validate predictions with in vitro kinase inhibition assays .

Q. What computational methods resolve contradictions between predicted and observed bioactivity data?

- Methodological Answer : Apply hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to refine binding free energy calculations. Cross-validate results with experimental IC values and analyze discrepancies using sensitivity analysis (e.g., Monte Carlo sampling of force field parameters) .

Q. How do reaction path search methods (e.g., quantum chemical calculations) inform the design of derivatives with enhanced stability?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate transition states and activation energies for degradation pathways (e.g., hydrolysis of the carboxamide group). Modify substituents (e.g., electron-withdrawing groups on the quinoline ring) to stabilize high-energy intermediates .

Q. What experimental frameworks address low reproducibility in biological assays for this compound?

- Methodological Answer : Implement standardized protocols for cytotoxicity testing (e.g., MTT assay with controlled cell passage numbers and serum-free conditions). Use orthogonal assays (e.g., flow cytometry for apoptosis) to cross-validate results. Apply factorial design to identify confounding variables (e.g., DMSO concentration) .

Data Analysis and Conflict Resolution

Q. How should researchers reconcile conflicting spectral data (e.g., unexpected peaks in 1^11H NMR)?

- Methodological Answer : Perform heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian NMR) and consider dynamic effects (e.g., rotamers) that may split signals .

Q. What statistical tools are appropriate for optimizing synthetic yield while minimizing resource use?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors and desirability functions to balance yield and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.